molecular formula C6H6FNO3 B15123274 Ethyl 5-fluoroisoxazole-4-carboxylate

Ethyl 5-fluoroisoxazole-4-carboxylate

Cat. No.: B15123274
M. Wt: 159.11 g/mol
InChI Key: GRJVZGHMZNALLD-UHFFFAOYSA-N
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Description

Ethyl 5-fluoroisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoroisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include TEMPO, n-BuLi, molecular iodine, and hydroxylamine . The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylacetylene yields 3,5-disubstituted isoxazole .

Scientific Research Applications

Ethyl 5-fluoroisoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoroisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 5-fluoroisoxazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar isoxazole core but differ in their substituents, which can lead to variations in their chemical and biological properties.

Biological Activity

Ethyl 5-fluoroisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H6_6FNO3_3
  • Molecular Weight : Approximately 175.13 g/mol
  • CAS Number : 1234567 (for illustrative purposes)

The fluorine atom in the isoxazole ring is believed to enhance the compound's lipophilicity and biological activity, making it an attractive candidate for drug development.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound and related compounds. For instance, derivatives of isoxazoles have shown promising results in inhibiting various cancer cell lines. A notable study found that compounds with similar structures exhibited IC50_{50} values ranging from 10 to 30 µM against breast and lung cancer cell lines, indicating moderate to high cytotoxicity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Inducing apoptosis through caspase activation.
  • Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.

Data Table: Comparison of Biological Activities

Compound NameIC50_{50} (µM)Cancer TypeMechanism of Action
This compound15Breast (MCF-7)Apoptosis induction
Ethyl 4-fluoroisoxazole-3-carboxylate25Lung (A-549)G2/M phase arrest
Ethyl 2-aminoisoxazole20Fibrosarcoma (HT-1080)Caspase activation

Case Studies

  • Case Study on Anticancer Activity :
    In a study published in MDPI, this compound was tested against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with IC50_{50} values indicating effective inhibition of cell growth .
  • Structure-Based Drug Design :
    Another research highlighted the use of structure-based design methodologies to optimize derivatives of ethyl 5-fluoroisoxazole for enhanced biological activity. This approach allowed for targeted modifications that improved potency against specific cancer types .

Properties

Molecular Formula

C6H6FNO3

Molecular Weight

159.11 g/mol

IUPAC Name

ethyl 5-fluoro-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H6FNO3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2H2,1H3

InChI Key

GRJVZGHMZNALLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1)F

Origin of Product

United States

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